
Methyl (1-oxopropan-2-yl)phenylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1-oxopropan-2-yl)phenylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a phenyl ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-oxopropan-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl 2-bromopropionate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphinate group displaces the bromide ion.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: Methyl (1-oxopropan-2-yl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Methyl (1-oxopropan-2-yl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of methyl (1-oxopropan-2-yl)phenylphosphinate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways.
類似化合物との比較
Phenylphosphinic Acid: Similar structure but lacks the methyl ester group.
Methyl Phenylphosphinate: Similar but without the oxopropan-2-yl group.
Phenylphosphine Oxide: Oxidized form of phenylphosphinic acid.
Uniqueness: Methyl (1-oxopropan-2-yl)phenylphosphinate is unique due to the presence of both the phosphinate and oxopropan-2-yl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
特性
CAS番号 |
113713-75-0 |
|---|---|
分子式 |
C10H13O3P |
分子量 |
212.18 g/mol |
IUPAC名 |
2-[methoxy(phenyl)phosphoryl]propanal |
InChI |
InChI=1S/C10H13O3P/c1-9(8-11)14(12,13-2)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChIキー |
WLXZPWCXRYSADM-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)P(=O)(C1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
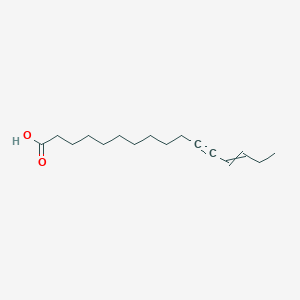
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
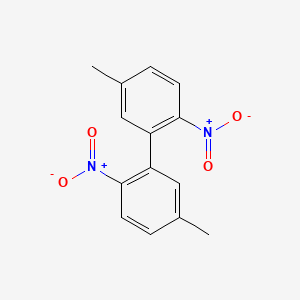

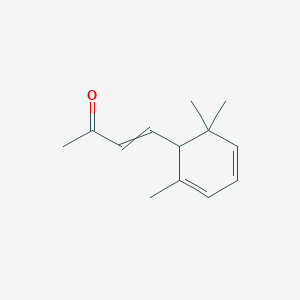
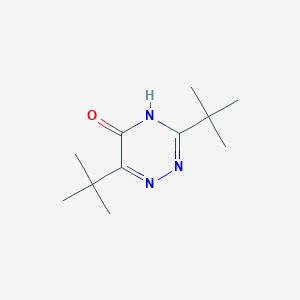
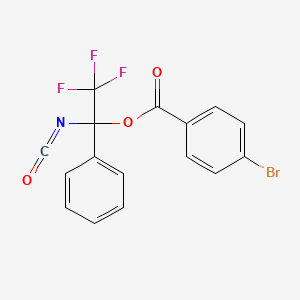

![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
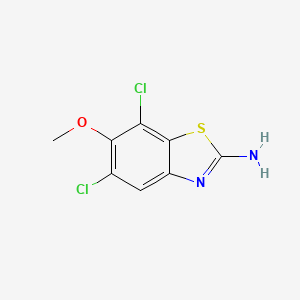
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)

